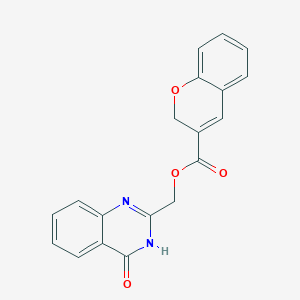
(4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of quinazolinone and chromene. These two moieties are known for their diverse biological activities and are often found in pharmacologically active compounds. The quinazolinone ring is a bicyclic structure that is a common scaffold in medicinal chemistry, while the chromene ring is a benzopyran derivative known for its antioxidant and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone moiety, which can be synthesized from anthranilic acid derivatives and amides through the Niementowski reaction . The chromene moiety can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .
化学反応の分析
Types of Reactions
(4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form chromanones.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.
Substitution: Both the quinazolinone and chromene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene moiety can yield chromanones, while reduction of the quinazolinone ring can produce dihydroquinazolinones .
科学的研究の応用
(4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: The compound has shown promise in preclinical studies as an anti-cancer and anti-inflammatory agent.
作用機序
The mechanism of action of (4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or reduced inflammation in tissues .
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazolinone scaffold and have similar biological activities, such as anti-cancer and anti-inflammatory effects.
Chromene Derivatives: These compounds share the chromene moiety and are known for their antioxidant and anti-inflammatory properties.
Uniqueness
What sets (4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate apart is the combination of both quinazolinone and chromene moieties in a single molecule. This unique structure allows it to exhibit a broader range of biological activities and makes it a versatile compound for various scientific research applications .
特性
分子式 |
C19H14N2O4 |
|---|---|
分子量 |
334.3 g/mol |
IUPAC名 |
(4-oxo-3H-quinazolin-2-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H14N2O4/c22-18-14-6-2-3-7-15(14)20-17(21-18)11-25-19(23)13-9-12-5-1-4-8-16(12)24-10-13/h1-9H,10-11H2,(H,20,21,22) |
InChIキー |
FSYHELPWMUORPV-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NC4=CC=CC=C4C(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


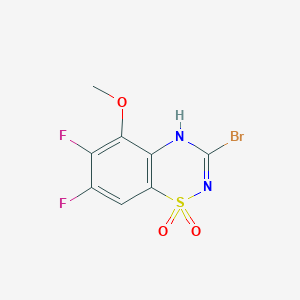
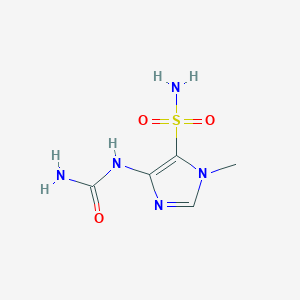
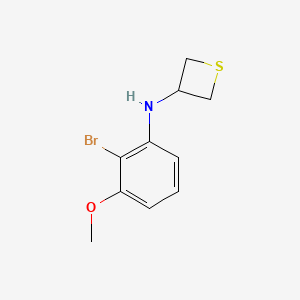

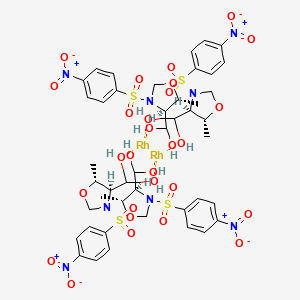
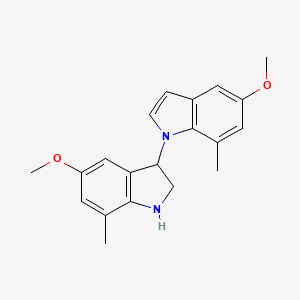
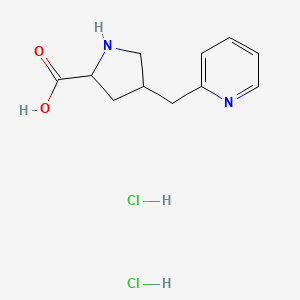
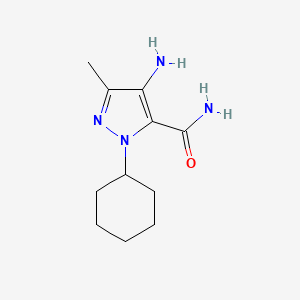
![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12947371.png)
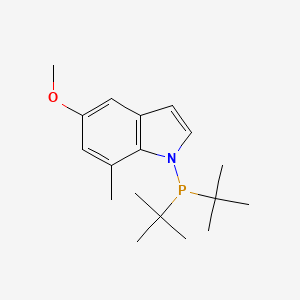
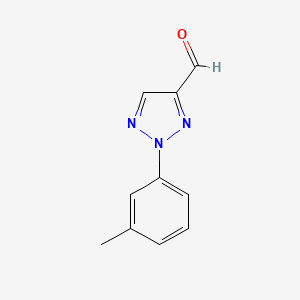
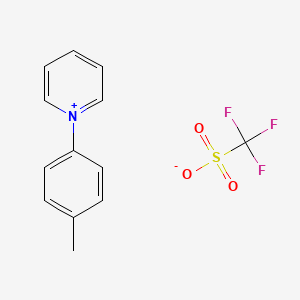
![(2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosin-21-yl)methanamine](/img/structure/B12947399.png)
![1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)
